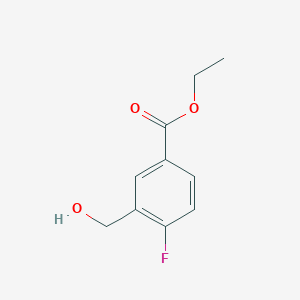
Ethyl 4-fluoro-3-(hydroxymethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-fluoro-3-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position on the benzene ring, with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-(hydroxymethyl)benzoate typically involves the esterification of 4-fluoro-3-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.
化学反応の分析
Types of Reactions
Ethyl 4-fluoro-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Fluoro-3-(carboxymethyl)benzoic acid.
Reduction: Ethyl 4-fluoro-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 4-fluoro-3-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-fluoro-3-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
類似化合物との比較
Similar Compounds
- Ethyl 4-fluorobenzoate
- Ethyl 3-(hydroxymethyl)benzoate
- Methyl 4-fluoro-3-(hydroxymethyl)benzoate
Uniqueness
This compound is unique due to the combination of the fluorine atom and the hydroxymethyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.
生物活性
Ethyl 4-fluoro-3-(hydroxymethyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H11F O3
- Molecular Weight : 200.19 g/mol
The presence of the fluoro group and hydroxymethyl substituent is believed to enhance its biological activity by influencing the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit notable antibacterial properties. A study evaluating various benzoate derivatives found that those with halogen substitutions, such as fluorine, often showed enhanced antibacterial effects against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | <50 µg/mL |
| Escherichia coli | <100 µg/mL | |
| Klebsiella pneumoniae | <75 µg/mL | |
| Related benzoate derivatives | Bacillus subtilis | <60 µg/mL |
| Pseudomonas aeruginosa | <120 µg/mL |
These results suggest that this compound could be effective against common pathogens, making it a candidate for further development in antibacterial therapies.
Antifungal Activity
In addition to its antibacterial properties, there is evidence suggesting antifungal activity. Compounds structurally similar to this compound have shown effectiveness against various fungal strains.
Case Study: Antifungal Screening
A study investigated the antifungal properties of several benzoate derivatives, including this compound. The results indicated:
- Effective Against : Candida albicans, Aspergillus niger
- Inhibition Zones : Ranging from 15 mm to 25 mm depending on concentration.
The mechanism by which this compound exerts its biological effects may involve:
- Disruption of Cell Membrane Integrity : Similar compounds disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Enzymatic Activity : The presence of hydroxymethyl and fluoro groups can affect enzyme binding sites, inhibiting essential metabolic pathways in both bacteria and fungi.
Pharmacological Potential
The potential pharmacological applications of this compound extend beyond antimicrobial activity. Preliminary studies have suggested anti-inflammatory and analgesic properties, which may be attributed to its structural analogs known for such effects.
Future Research Directions
Further research is warranted to explore:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Formulation Development : For potential therapeutic applications in infectious diseases.
特性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
ethyl 4-fluoro-3-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |
InChIキー |
ALMKJLOJYZXXBH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















